4-(Heptyloxy)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-(4-Phenylbutoxy) benzoic acid, involves multi-step reactions with optimization of reaction conditions such as temperature and time. For instance, the synthesis of 4-(4-Phenylbutoxy) benzoic acid was achieved using 4-chloro-1-butanol with chloroform as a solvent and aluminum chloride as a catalyst, yielding a product with over 54% yield and a purity above 99.5% . This suggests that a similar approach could potentially be applied to synthesize 4-(Heptyloxy)benzoic acid, albeit with a different alkyl chain length.
Molecular Structure Analysis
The molecular structures and geometries of azo-benzoic acids were optimized using B3LYP density functional theory method employing the 6-31G(d) basis set . This indicates that computational methods such as density functional theory can be used to predict and analyze the molecular structure of 4-(Heptyloxy)benzoic acid, which would be crucial for understanding its chemical behavior and properties.
Chemical Reactions Analysis
The papers discuss the behavior of benzoic acid derivatives in various chemical reactions. For example, the Mitsunobu reaction with 4-(Diphenylphosphino)benzoic acid as a bifunctional reagent resulted in the inversion of a secondary alcohol to give an ester with a phosphine oxide group . This demonstrates the reactivity of benzoic acid derivatives in synthetic organic chemistry and suggests that 4-(Heptyloxy)benzoic acid could also participate in similar reactions, potentially serving as a precursor or intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be inferred from their molecular structure and the nature of their substituents. The papers describe the use of spectroscopic techniques such as 1H NMR, 13C NMR, UV-VIS, and IR to characterize the compounds . These techniques could be applied to 4-(Heptyloxy)benzoic acid to determine its physical and chemical properties, such as solubility, melting point, and reactivity. The presence of the heptyloxy group would likely affect these properties, making them different from the compounds directly studied in the papers.
Scientific Research Applications
Lanthanide Coordination Compounds : 4-(Heptyloxy)benzoic acid derivatives have been used to create lanthanide coordination compounds, which exhibit interesting photophysical properties. These compounds have potential applications in photoluminescence and might be useful in the development of new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Polymer Modification : 4-(Heptyloxy)benzoic acid has been used in the synthesis of polydimethylsiloxanes, where the introduction of benzoic acid fragments via the hydrosilylation reaction was found to influence the thermal and rheological properties of the copolymers. This suggests its utility in modifying polymers to achieve desired physical properties (Gorodov, Tikhonov, Buzin, Vasil’ev, Milenin, Shragin, Papkov, & Muzafarov, 2018).
Food Additives and Preservatives : Benzoic acid derivatives, including 4-(Heptyloxy)benzoic acid, are widely used as preservatives in food, cosmetics, and pharmaceuticals. These compounds' widespread use has raised concerns about human exposure and potential health effects (del Olmo, Calzada, & Nuñez, 2017).
Liquid Crystal Research : 4-(Heptyloxy)benzoic acid has been used in the study of liquid crystalline materials. Research on its derivatives shows enhancement in the thermal stability of mesophases, indicating potential applications in the field of liquid crystal technology (Verma, Tripathi, & Dhar, 2013).
Antifungal Properties : Derivatives of 4-(Heptyloxy)benzoic acid have shown efficacy against Candida albicans, suggesting potential applications in antifungal treatments (Slobodianiuk, Berezhnytska, Kamens'ka, & Русакова, 2019).
Toxicity Assessment : Studies on benzoic acid derivatives, including 4-(Heptyloxy)benzoic acid, have assessed their toxicity, which is crucial for understanding their safe use in various applications (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Nonlinear Electronics Applications : A study involving 4-(Heptyloxy) benzoic acid and graphene or reduced graphene oxide composites highlighted applications in nonlinear electronics, demonstrating enhanced electrical conductivity and other desirable electronic properties (Singh, Misra, Pandey, Pal, Kumar, Singh, Kondratenko, Duponchel, Genevray, & Douali, 2020).
Safety And Hazards
properties
IUPAC Name |
4-heptoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVIYEJYXIDATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036636 | |
Record name | 4-Heptyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Heptyloxy)benzoic acid | |
CAS RN |
15872-42-1 | |
Record name | 4-(Heptyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15872-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Heptoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Heptyloxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Heptyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(heptyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-HEPTOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ0YZC8ZY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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